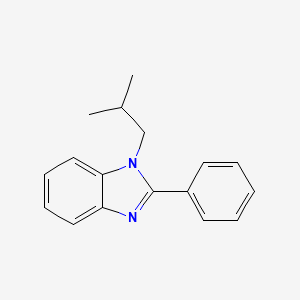

1-(2-Methylpropyl)-2-phenylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-2-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of benzimidazole derivatives can be modified to produce compounds with varying properties and activities, such as selective inhibition of specific enzymes or receptors, antiprotozoal activity, and applications in dye synthesis .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with different aldehydes or ketones. For instance, 2-Phenylbenzimidazoline (PBI), a related compound, can be generated in situ from o-phenylenediamine and benzaldehyde in alcohols and used as a reducing agent for electron-deficient olefins . Similarly, 1-methylbenzimidazole derivatives can be synthesized and substituted at various positions to enhance their antiprotozoal activity . The synthesis of 1-(2-methylpropyl)-2-phenylbenzimidazole itself is not detailed in the provided papers, but it can be inferred that similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the structural isomers of 1-(2-methylpropenyl)-2-methylbenzimidazoles have been characterized using gas chromatography–mass spectrometry (GC–MS), NMR, FT-Raman, FT-IR, and UV–VIS spectroscopy . Density Functional Theory (DFT) calculations can also be used to predict and confirm the molecular structure, vibrational frequencies, and NMR chemical shifts, providing a comprehensive understanding of the compound's molecular geometry and electronic properties .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including selective reductions, 1,3-dipolar cycloadditions, and reactions with electrophiles or nucleophiles. For instance, PBI can selectively reduce carbon–carbon double bonds of electron-deficient olefins . Additionally, 1-methylbenzimidazole 3-oxide can undergo 1,3-dipolar cycloaddition reactions with different dipolarophiles to yield various substituted benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Substituents on the benzimidazole ring can significantly affect the compound's activity, solubility, and stability. For example, the introduction of a phenylsulfonyl group at the 1-position and various substituents at the 5-position of 2-methylbenzimidazole can lead to compounds with anti-inflammatory and analgesic properties . The bulky substituents, such as isopropyl or methyl groups, can also be used as proton sources in stereoselective protonation reactions, which are valuable in synthetic applications . The electronic properties, such as the presence of electron-withdrawing or electron-donating groups, can affect the absorption ability of benzimidazole-based dyes .

Scientific Research Applications

Synthesis and Chemical Properties

- High-Temperature Synthesis : Benzimidazoles, including compounds similar to 1-(2-Methylpropyl)-2-phenylbenzimidazole, have been synthesized in high-temperature water, showing that solvent properties of high-temperature water can positively affect chemistry, optimizing yields to around 90% (Dudd et al., 2003).

- DFT Studies : Theoretical studies, including Density Functional Theory (DFT), have analyzed benzimidazole derivatives for their potential as corrosion inhibitors, indicating a strong correlation between their chemical structure and corrosion inhibition efficiency (Obot & Obi-Egbedi, 2010).

Agricultural Applications

- Fungicide Carrier Systems : Solid lipid nanoparticles and polymeric nanocapsules containing benzimidazole fungicides like Carbendazim have been developed for sustained release in agricultural applications, showing reduced environmental toxicity and enhanced efficiency (Campos et al., 2015).

Photovoltaic and Electrolyte Materials

- Fuel Cell Electrolytes : Imidazole and 1-methyl imidazole in phosphoric acid-doped polybenzimidazole systems have shown promise as high-temperature proton-conducting polymer electrolytes for fuel cells (Schechter & Savinell, 2002).

- Sensitizers for Photovoltaic Cells : Ruthenium(II) complexes containing benzimidazole derivatives have been explored for their charge-transfer sensitization properties in photovoltaic cells (Kohle, Ruile, & Grätzel, 1996).

Environmental Biodegradation

- Degradation of Fungicides : Studies on carbendazim-degrading Rhodococcus erythropolis have highlighted the potential for microbial remediation of benzimidazole-based fungicides in the environment, indicating efficient degradation pathways (Zhang et al., 2013).

Antitumor Activity

- DNA-Interaction and Antitumor Agents : Bisbenzimidazole compounds have been investigated for their ability to bind in the DNA minor groove, showing potent antitumor activity, highlighting the pharmacological potential of benzimidazole derivatives in cancer treatment (Mann et al., 2001).

properties

IUPAC Name |

1-(2-methylpropyl)-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(2)12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDLVUSBXVJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropyl)-2-phenylbenzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)

![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)

![1-(2-Methylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B3013526.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)

![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)

![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)